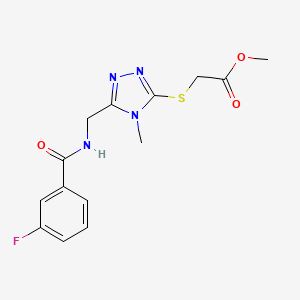

methyl 2-((5-((3-fluorobenzamido)methyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetate

Description

Methyl 2-((5-((3-fluorobenzamido)methyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetate is a triazole-based compound featuring a 3-fluorobenzamido substituent, a methyl group at the 4-position of the triazole ring, and a methyl ester functional group. Its synthesis likely follows established protocols for 1,2,4-triazole derivatives, involving cyclization reactions and subsequent functionalization of the triazole core .

Properties

IUPAC Name |

methyl 2-[[5-[[(3-fluorobenzoyl)amino]methyl]-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15FN4O3S/c1-19-11(17-18-14(19)23-8-12(20)22-2)7-16-13(21)9-4-3-5-10(15)6-9/h3-6H,7-8H2,1-2H3,(H,16,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJNPCXDYNKGICK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NN=C1SCC(=O)OC)CNC(=O)C2=CC(=CC=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15FN4O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the core triazole ring. The process may include:

Formation of the triazole ring through cyclization reactions.

Introduction of the fluorobenzamido group via amide coupling reactions.

Thiolation to introduce the thioacetate group.

Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up, focusing on optimizing reaction conditions to maximize yield and purity. This might involve the use of catalysts, controlled temperatures, and specific solvents to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

Oxidation: Conversion of thioacetate to sulfoxide or sulfone.

Reduction: Reduction of the triazole ring or the fluorobenzamido group.

Substitution: Replacement of the thioacetate group with other functional groups.

Common Reagents and Conditions:

Oxidation reactions may use oxidizing agents like hydrogen peroxide or m-CPBA.

Reduction reactions might involve reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution reactions could employ nucleophiles or electrophiles under specific conditions.

Major Products Formed:

Oxidation products: Sulfoxides or sulfones.

Reduction products: Reduced triazole derivatives or fluorobenzamides.

Substitution products: Various functionalized derivatives depending on the substituent introduced.

Scientific Research Applications

This compound has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

Medicine: Explored for its therapeutic potential in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves:

Molecular Targets: Interaction with specific enzymes or receptors.

Pathways Involved: Inhibition or activation of biochemical pathways relevant to its biological activity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Pharmacological Activity

Table 1: Structural and Functional Comparisons

Key Observations:

- Fluorinated vs. Non-Fluorinated Derivatives: The 3-fluorobenzamido group in the target compound may confer metabolic stability and enhanced binding affinity compared to non-fluorinated analogs like hydroxy(phenyl)methyl derivatives .

- Ester vs. Acid/Salt Forms : The methyl ester in the target compound likely improves membrane permeability relative to carboxylic acid derivatives (e.g., 2-((5-(hydroxy(phenyl)methyl)-4-R-triazol-3-yl)thio)acetic acids) or ionic salts (e.g., calcium salt in ), which may exhibit better solubility in aqueous media .

- Biological Activity : The calcium salt analog (GKP-240) demonstrated significant hypoglycemic activity (36.22% glucose reduction), suggesting that triazole-thioacetate derivatives with electronegative substituents (e.g., fluorine) could similarly target metabolic pathways .

Research Implications and Gaps

- Pharmacological Potential: The hypoglycemic activity of the calcium salt analog suggests that the target compound could be optimized for diabetes-related applications. Further studies should evaluate its enzyme inhibition (e.g., α-glucosidase) or insulin-sensitizing effects.

- Structural Optimization : Replacing the methyl ester with a prodrug moiety (e.g., ethyl ester) or converting it to a salt post-administration may enhance bioavailability .

- Contradictions : While triazole-thioacetates are explored for pharmaceuticals, triazine analogs (e.g., metsulfuron methyl ester ) are pesticidal, highlighting the importance of core heterocycle selection in application-specific design.

Biological Activity

Methyl 2-((5-((3-fluorobenzamido)methyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular structure:

- Molecular Formula : C15H17FN4O3S

- Molecular Weight : 352.38 g/mol

- IUPAC Name : Methyl 2-((5-((3-fluorobenzamido)methyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetate

The biological activity of this compound can be attributed to its interaction with specific biological targets, particularly in the context of antimicrobial and anticancer activities. The triazole moiety is known for its ability to inhibit fungal cytochrome P450 enzymes, which are crucial for the synthesis of ergosterol in fungal cell membranes. This inhibition leads to increased permeability and ultimately cell death.

Pharmacological Effects

-

Antimicrobial Activity :

- Studies have indicated that compounds containing triazole rings exhibit significant antifungal properties. For instance, derivatives similar to methyl 2-((5-((3-fluorobenzamido)methyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetate have shown effectiveness against various strains of fungi, including Candida and Aspergillus species.

-

Anticancer Activity :

- Research on related triazole compounds has demonstrated cytotoxic effects against several cancer cell lines. The mechanism often involves the induction of apoptosis and disruption of cell cycle progression.

Case Study 1: Antifungal Efficacy

A study evaluated the antifungal activity of triazole derivatives against Candida albicans. The compound displayed a minimum inhibitory concentration (MIC) comparable to established antifungal agents like fluconazole, suggesting its potential as a therapeutic agent in treating fungal infections.

| Compound | MIC (µg/mL) | Comparison |

|---|---|---|

| Methyl 2-((5-((3-fluorobenzamido)methyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetate | 8 | Comparable to fluconazole (8 µg/mL) |

Case Study 2: Anticancer Activity

In vitro studies on human breast cancer cell lines revealed that the compound induced significant apoptosis at concentrations above 10 µM. Flow cytometry analysis showed an increase in sub-G1 phase cells, indicating cell death.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 | 12 | Apoptosis induction |

| MDA-MB-231 | 15 | Cell cycle arrest |

Q & A

Basic Research Question

- IR spectroscopy : Confirms the presence of key functional groups (e.g., C=O at ~1700 cm⁻¹, N-H stretching of amide at ~3300 cm⁻¹) .

- ¹H/¹³C NMR : Assigns protons and carbons in the triazole ring (δ 8.1–8.3 ppm for triazole protons) and 3-fluorobenzamido group (δ 7.4–7.9 ppm for aromatic protons) .

- HPLC-DAD : Validates purity (>98%) using reverse-phase C18 columns with acetonitrile/water gradients .

How is the antimicrobial activity of this compound evaluated, and what are common experimental design pitfalls?

Basic Research Question

Antifungal/antibacterial assays follow CLSI guidelines:

- Broth microdilution : MIC (Minimum Inhibitory Concentration) values are determined against Candida albicans or Staphylococcus aureus .

- Controls : Include fluconazole (antifungal) and ciprofloxacin (antibacterial) as positive controls.

Pitfalls : - Solvent interference : DMSO >2% inhibits microbial growth; use ≤1% .

- pH sensitivity : Activity may vary in acidic (pH 4.5) vs. neutral media due to protonation of the triazole nitrogen .

What degradation pathways occur under accelerated stability conditions, and how are degradation products characterized?

Advanced Research Question

Under ICH Q1A(R2) guidelines (40°C/75% RH for 6 months):

- Hydrolysis : The ester group hydrolyzes to form 2-((5-((3-fluorobenzamido)methyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetic acid (major degradation product) .

- Oxidation : The thioether linkage may oxidize to sulfoxide (confirmed via LC-MS) .

Analytical workflow : - Mass balance : Total impurities + degradation products ≤5% .

- Forced degradation : Use 0.1M HCl/NaOH (70°C, 24h) to simulate hydrolytic pathways .

How do structural modifications (e.g., substituent variations on the triazole or benzamido group) affect bioactivity?

Advanced Research Question

Structure-Activity Relationship (SAR) insights :

- 3-Fluorobenzamido group : Enhances lipophilicity (logP ~2.8) and membrane penetration, critical for antifungal activity .

- 4-Methyl substitution on triazole : Stabilizes the ring conformation, improving binding to fungal CYP51 .

- Thioether vs. sulfone : Thioether derivatives show higher activity (MIC 4 µg/mL vs. 16 µg/mL for sulfones) due to reduced steric hindrance .

What strategies improve aqueous solubility for in vivo studies without compromising activity?

Advanced Research Question

- Salt formation : Sodium/potassium salts of the acetic acid derivative increase solubility 10-fold (from 0.2 mg/mL to 2.1 mg/mL) .

- Co-solvents : Use PEG-400/water (1:1) for parenteral formulations .

- Prodrug approach : Ethyl ester derivatives hydrolyze in vivo to the active acid form .

How are impurities quantified during synthesis, and what thresholds comply with ICH guidelines?

Advanced Research Question

- HPLC quantification : Detect impurities at 0.1% level using UV detection (254 nm) .

- Thresholds :

- Identified impurities : ≤0.5% (ICH Q3A).

- Unidentified impurities : ≤0.1% .

- Genotoxic impurities : Control 3-fluorobenzoyl chloride residuals to <10 ppm via GC-MS .

What metal complexes can be formed with this compound, and how do they alter pharmacological properties?

Advanced Research Question

- Coordination with Fe(II), Cu(II), Zn(II) : Forms octahedral complexes via the triazole nitrogen and thioether sulfur .

- Enhanced activity : Cu(II) complexes show 2–4x lower MIC values against E. coli due to redox-active metal centers .

Synthesis : React the sodium salt of the compound with metal sulfates in aqueous ethanol (1:1 molar ratio) .

How should contradictory data in biological assays (e.g., variable MIC values across studies) be addressed?

Advanced Research Question

Common causes and solutions :

- Strain variability : Use ATCC reference strains and include genomic profiling of clinical isolates .

- Assay medium differences : Standardize Mueller-Hinton agar for bacteria and RPMI-1640 for fungi .

- Statistical validation : Apply ANOVA with post-hoc tests (e.g., Tukey’s) to assess significance (p<0.05) .

What computational methods predict binding modes of this compound to microbial targets?

Advanced Research Question

- Molecular docking (AutoDock Vina) : Predicts binding to C. albicans CYP51 (docking score −9.2 kcal/mol) with key interactions:

- Fluorobenzamido group: π-π stacking with Phe228.

- Triazole nitrogen: H-bond to Tyr132 .

- MD simulations (GROMACS) : Confirm stable binding over 100 ns (RMSD <2 Å) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.